molecular formula C31H25N5O3S B2488644 N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-69-7

N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2488644
CAS RN: 443670-69-7
M. Wt: 547.63
InChI Key: IAGDYKDJFYLKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves several key reactions, including the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of quinazolinones and oxadiazoles, characterized by spectral and analytical methods (P. Reddy et al., 1986). Additionally, amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions (M. Nowak et al., 2015).

Molecular Structure Analysis

Structural elucidation of quinazolinone derivatives often involves comprehensive spectral analysis, including IR, MS, and NMR spectroscopy. For instance, the synthesis of polynuclear heterocycles, including quinazolinones, is guided by the reactivity of amino acids and their derivatives, showcasing the importance of molecular structure in understanding the chemical behavior of these compounds (M. Alkhader et al., 1979).

Chemical Reactions and Properties

Quinazolinones and their derivatives undergo various chemical reactions, including oxidation and coupling reactions, which significantly impact their chemical properties. The synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides reveals insights into the structure-activity relationships crucial for their cytotoxicity, highlighting the interplay between chemical reactions and the resultant properties of these molecules (J. Chen et al., 2000).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure. Studies involving single-crystal X-ray crystallography provide valuable data for understanding the molecular conformation and interactions that dictate the physical properties of these compounds (B. Priya et al., 2006).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity, stability, and interaction with biological targets, are critical for their application in drug design and development. The design and synthesis of novel quinazolinone and benzamide derivatives for anticancer activity demonstrate the potential of these compounds as therapeutic agents, highlighting the importance of chemical properties in their biological efficacy (M. El-hashash et al., 2018).

properties

IUPAC Name

N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N5O3S/c1-39-23-11-7-10-22(17-23)33-28(37)19-40-31-35-26-16-21(30(38)32-18-20-8-3-2-4-9-20)14-15-24(26)29-34-25-12-5-6-13-27(25)36(29)31/h2-17H,18-19H2,1H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGDYKDJFYLKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.